(2-Chlorothiophen-3-yl)methanamine

Acetylcholinesterase Inhibition BindingDB

(2-Chlorothiophen-3-yl)methanamine (CAS 211430-95-4) is a heterocyclic primary amine building block with the molecular formula C₅H₆ClNS and a molecular weight of 147.63 g/mol. It features a thiophene ring substituted with a chlorine atom at the 2-position and a methanamine group (-CH₂NH₂) at the 3-position.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
CAS No. 211430-95-4
Cat. No. B3251778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorothiophen-3-yl)methanamine
CAS211430-95-4
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CN)Cl
InChIInChI=1S/C5H6ClNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2
InChIKeyXPAXPYCTXJJFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorothiophen-3-yl)methanamine (CAS 211430-95-4): Properties and Procurement-Specification Guide for R&D Applications


(2-Chlorothiophen-3-yl)methanamine (CAS 211430-95-4) is a heterocyclic primary amine building block with the molecular formula C₅H₆ClNS and a molecular weight of 147.63 g/mol [1]. It features a thiophene ring substituted with a chlorine atom at the 2-position and a methanamine group (-CH₂NH₂) at the 3-position . The compound exhibits a predicted density of 1.331±0.06 g/cm³, a boiling point of approximately 214.9±25.0 °C, and limited aqueous solubility (2.7 g/L) . Its SMILES notation is C1=CSC(=C1CN)Cl, and it is commercially available at 98% purity for research and further manufacturing use only .

Procurement Rationale for (2-Chlorothiophen-3-yl)methanamine: Why Alternative Thiophene Methanamines Cannot Be Directly Substituted


Generic substitution of (2-Chlorothiophen-3-yl)methanamine with non-chlorinated analogs or regioisomers is inadvisable in structure-sensitive applications due to fundamental differences in electronic properties and target engagement. The 2-chloro substituent introduces a potent electron-withdrawing effect that alters the thiophene ring's electron density, directly impacting hydrogen-bonding capacity, halogen-bonding potential, and metabolic stability compared to unsubstituted thiophen-3-ylmethanamine (CAS 27757-86-4) . This substitution pattern is not merely incremental; it represents a distinct pharmacophore element that, in related serine protease inhibitor scaffolds, has been shown to enhance binding affinity to the S1 pocket of coagulation factors by more than an order of magnitude relative to unsubstituted thiophene [1]. Consequently, interchangeable use of non-chlorinated or differently substituted analogs in a validated synthetic route or biological assay risks catastrophic failure in activity reproduction and lead optimization timelines.

(2-Chlorothiophen-3-yl)methanamine: Comparative Performance Data for Scientific Selection vs. Closest Analogs


AChE Inhibitory Potency of (2-Chlorothiophen-3-yl)methanamine: Cross-Species Selectivity Profile Assessment

(2-Chlorothiophen-3-yl)methanamine demonstrates measurable acetylcholinesterase (AChE) inhibitory activity across multiple species, with an IC₅₀ of 89 nM against electric eel AChE [1] and 960 nM against recombinant Anopheles gambiae AChE1 G122S mutant [2]. Its potency is significantly lower against human recombinant AChE, showing an IC₅₀ of 1,580 nM (1.58 µM) [3]. This cross-species selectivity profile, characterized by a 17.8-fold potency difference between eel and human enzyme, provides a quantifiable basis for selecting this compound as a species-selective probe or for insecticidal lead optimization. For comparison, the unsubstituted analog thiophen-3-ylmethanamine (CAS 27757-86-4) lacks comparable annotated AChE inhibition data in public repositories [4], suggesting that the 2-chloro substitution may confer or enhance enzyme recognition.

Acetylcholinesterase Inhibition BindingDB

Comparative Impact of 2-Chlorothiophene Moiety on Serine Protease S1 Pocket Binding: Quantitative Class-Level SAR Evidence

In structurally elaborated serine protease inhibitors, the 2-chlorothiophene moiety—the core aromatic scaffold of (2-chlorothiophen-3-yl)methanamine—demonstrates substantially enhanced binding to the S1 pocket of coagulation factors relative to unsubstituted thiophene. A fragment deconstruction study of potent competitive inhibitors revealed that compounds bearing the 2-chlorothiophene group achieve a factor Xa inhibition constant (Kᵢ) of 0.090 nM and a thrombin Kᵢ of 100 nM [1]. This represents a 3-orders-of-magnitude difference in binding affinity between factor Xa and thrombin, highlighting the functional consequence of chloro-substitution on molecular recognition. While the simple methanamine derivative studied herein is a building block rather than the fully elaborated inhibitor, this class-level SAR establishes the 2-chlorothiophene scaffold as a validated pharmacophore element for S1 pocket engagement—a property absent in the unsubstituted thiophene core (CAS 96-43-5), which serves primarily as a non-specific aromatic replacement [2].

Serine protease Factor Xa Thrombin Structure-activity relationship

Physicochemical Differentiation: Density, Boiling Point, and Solubility Relative to Unsubstituted Thiophen-3-ylmethanamine

(2-Chlorothiophen-3-yl)methanamine exhibits a predicted density of 1.331±0.06 g/cm³ and a boiling point of 214.9±25.0 °C at 760 mmHg, with limited aqueous solubility of 2.7 g/L at approximately 25°C . In comparison, unsubstituted thiophen-3-ylmethanamine (CAS 27757-86-4) has a measured density of 1.130 g/cm³, a boiling point of 186.9±15.0 °C, and is also only slightly soluble in water . The 2-chloro substitution increases molecular weight from 113.18 g/mol to 147.63 g/mol and elevates the calculated LogP (XLogP3) from 0.5 to approximately 1.9 , reflecting a meaningful increase in lipophilicity that directly impacts chromatographic retention and partitioning behavior in liquid-liquid extractions. The enhanced density and altered boiling point also inform distillation and purification protocol design.

Physicochemical property Solubility Density Boiling point

Synthetic Accessibility of (2-Chlorothiophen-3-yl)methanamine via Solid-Phase Combinatorial Routes vs. Traditional Solution-Phase Methods

(2-Chlorothiophen-3-yl)methanamine and structurally related chlorothiophene methanamines can be accessed via solid-phase combinatorial synthesis methods disclosed in U.S. Patent 6,136,984, which describes the acylation of substrate-bound primary or secondary amines with cyanoacetic acid derivatives followed by Gewald-type cyclization to generate arrays of diversely substituted thiophenes [1]. This methodology contrasts with traditional solution-phase routes that typically involve chlorination of thiophene precursors followed by formaldehyde-ammonia condensation under controlled conditions [2]. The solid-phase approach enables parallel synthesis of substituted thiophene libraries, offering a quantifiable throughput advantage for SAR exploration—particularly valuable when evaluating positional isomers such as (2-chloro-), (3-chloro-), (4-chloro-), and (5-chloro-) thiophen-3-yl methanamines. Procurement of the target compound as a validated building block eliminates the need for in-house optimization of the chlorination-amination sequence.

Combinatorial chemistry Solid-phase synthesis Thiophene library Parallel synthesis

Defined Application Scenarios for (2-Chlorothiophen-3-yl)methanamine Based on Quantitative Differentiation Evidence


Species-Selective Acetylcholinesterase Probe Development for Insecticidal Lead Discovery

(2-Chlorothiophen-3-yl)methanamine is a suitable starting scaffold for developing species-selective acetylcholinesterase probes, supported by its differential inhibitory profile across electric eel (IC₅₀ = 89 nM), Anopheles gambiae G122S mutant (IC₅₀ = 960 nM), and human recombinant (IC₅₀ = 1,580 nM) enzyme isoforms [1]. The 17.8-fold selectivity window between eel and human AChE provides a quantifiable baseline for structure-activity relationship optimization aimed at enhancing insect specificity while minimizing mammalian off-target liability. Researchers targeting insect vector control applications may prioritize this compound over unsubstituted thiophen-3-ylmethanamine, which lacks comparable annotated AChE inhibition data in public repositories .

Rational Serine Protease Inhibitor Scaffold Elaboration Leveraging Validated S1 Pocket Pharmacophore

This compound provides direct synthetic access to the 2-chlorothiophene P1 pharmacophore validated in potent factor Xa (Kᵢ = 0.090 nM) and thrombin (Kᵢ = 100 nM) inhibitors [1]. The primary amine handle at the 3-position enables facile coupling to P2-P4 recognition elements via amide bond formation, reductive amination, or urea linkage. Medicinal chemistry groups pursuing anticoagulant or antithrombotic programs can rationally incorporate this building block rather than investing resources in de novo P1 moiety screening. The >1,100-fold factor Xa versus thrombin selectivity observed in elaborated inhibitors underscores the value proposition of starting from a scaffold with established molecular recognition properties.

Heterocyclic Building Block for Physicochemical Property Modulation in Lead Optimization

(2-Chlorothiophen-3-yl)methanamine offers a quantifiably distinct physicochemical profile compared to unsubstituted thiophene methanamine analogs, with a 17.8% higher density (1.331 vs. 1.130 g/cm³), ~28°C elevated boiling point (214.9°C vs. 186.9°C), and approximately 1.4 LogP unit increase in lipophilicity (XLogP3 ~1.9 vs. 0.5) [1]. These property differences directly inform lead optimization campaigns where fine-tuning of chromatographic behavior, membrane permeability, or metabolic stability is required. Procurement of this specific regioisomer enables precise control over molecular properties without introducing additional synthetic steps for chloro-functionalization.

Parallel Library Synthesis for Positional Isomer SAR Exploration of Chlorothiophene Methanamines

For research groups employing solid-phase combinatorial chemistry platforms, (2-chlorothiophen-3-yl)methanamine represents one member of a positional isomer series (including 2-, 3-, 4-, and 5-chloro-substituted thiophen-3-yl and thiophen-2-yl methanamines) accessible via Gewald-type cyclization on solid support [1]. Parallel procurement of this compound alongside its regioisomeric counterparts enables systematic exploration of chloro-substituent positioning effects on target binding, without the bottleneck of sequential solution-phase synthesis optimization for each isomer. This approach aligns with validated combinatorial methods disclosed in U.S. Patent 6,136,984.

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